molecular formula C14H16N2O3 B12952053 Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate

Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B12952053
M. Wt: 260.29 g/mol
InChI Key: XUSVVYKRDIJXQO-UHFFFAOYSA-N
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Description

Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.28844 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro octane core. It is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate
  • tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
  • 2,6-Diazaspiro[3.4]octane

Uniqueness

Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate stands out due to its specific substitution pattern and the presence of a benzyl group, which imparts unique chemical and biological properties. This compound’s distinct structure allows for specific interactions with molecular targets, making it a valuable tool in research and development .

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

benzyl 6-oxo-2,7-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C14H16N2O3/c17-12-6-14(8-15-12)9-16(10-14)13(18)19-7-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,17)

InChI Key

XUSVVYKRDIJXQO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NCC12CN(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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